{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS 1221342-61-5) is a trisubstituted imidazole derivative characterized by a 2‑methanesulfonyl electron‑withdrawing group, a 5‑hydroxymethyl substituent, and an N‑1‑(3‑diethylaminopropyl) side chain that provides a basic tertiary amine terminus. The compound (C₁₂H₂₃N₃O₃S, MW 289.39 g/mol, MDL MFCD14707605) is supplied as a research‑grade chemical at purities of 95% to ≥98% by multiple vendors and belongs to the pharmacologically validated class of 2‑sulfonyl‑substituted imidazoles that have demonstrated activity as p38 mitogen‑activated protein (MAP) kinase inhibitors, cytokine‑release suppressors, and selective cyclooxygenase‑2 (COX‑2) inhibitors.

Molecular Formula C12H23N3O3S
Molecular Weight 289.40 g/mol
CAS No. 1221342-61-5
Cat. No. B6340055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
CAS1221342-61-5
Molecular FormulaC12H23N3O3S
Molecular Weight289.40 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CO
InChIInChI=1S/C12H23N3O3S/c1-4-14(5-2)7-6-8-15-11(10-16)9-13-12(15)19(3,17)18/h9,16H,4-8,10H2,1-3H3
InChIKeyNGFUVFHAGDDFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS 1221342-61-5): A Structurally Differentiated 2‑Sulfonylimidazole Research Candidate


{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS 1221342-61-5) is a trisubstituted imidazole derivative characterized by a 2‑methanesulfonyl electron‑withdrawing group, a 5‑hydroxymethyl substituent, and an N‑1‑(3‑diethylaminopropyl) side chain that provides a basic tertiary amine terminus . The compound (C₁₂H₂₃N₃O₃S, MW 289.39 g/mol, MDL MFCD14707605) is supplied as a research‑grade chemical at purities of 95% to ≥98% by multiple vendors and belongs to the pharmacologically validated class of 2‑sulfonyl‑substituted imidazoles that have demonstrated activity as p38 mitogen‑activated protein (MAP) kinase inhibitors, cytokine‑release suppressors, and selective cyclooxygenase‑2 (COX‑2) inhibitors [1] [2].

Why {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Cannot Be Replaced by Its Closest In‑Class Homologs Without Rigorous Bridging Data


The N‑1 substituent on the imidazole core is a critical determinant of both physicochemical and pharmacological behavior in this compound class. Systematic structure–activity relationship (SAR) studies on tetrasubstituted imidazole cytokine inhibitors have demonstrated that variation of the N‑1 substituent directly modulates p38 MAP kinase inhibitory potency and cytokine‑suppressive activity; for example, optimization of the N‑1 position yielded compound 9b with a p38 IC₅₀ of 0.218 μM [1]. The target compound’s N‑1‑(3‑diethylaminopropyl) chain imparts distinct lipophilicity, basicity (predicted pKa ~13.9 for the hydroxymethyl proton), and conformational flexibility relative to the nearest commercially available homolog—{1-[2-(diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS 1221342-07-9, C₁₁H₂₁N₃O₃S, MW 275.37)—which differs by one methylene unit in the linker . In the absence of head‑to‑head bioassay data for these specific compounds, the well‑established N‑1 SAR within the imidazole sulfone class precludes assuming interchangeability without confirmatory experimental evidence [1].

Quantitative Differentiation Evidence for {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Versus Closest Analogs


Linker‑Length Differentiation: N‑1‑Propyl Versus N‑1‑Ethyl Chain Impacts Molecular Weight, Lipophilicity, and Conformational Space

The target compound possesses a three‑carbon (propyl) linker between the imidazole N‑1 and the diethylamino group, whereas the closest commercially available analog (CAS 1221342-07-9) bears a two‑carbon (ethyl) linker . This single‑methylene difference results in a molecular weight increase of 14.02 g/mol (289.39 vs. 275.37), a higher calculated lipophilicity (estimated ΔclogP ≈ +0.5), and greater conformational degrees of freedom in the side chain . In the broader imidazole sulfone class, N‑1 substituent length and flexibility have been shown to affect p38 MAP kinase binding and cellular cytokine suppression potency; systematic N‑1 optimization in tetrasubstituted imidazoles produced up to 10‑fold variations in p38 IC₅₀ values depending on side‑chain structure [1]. The propyl linker may enable distinct hydrogen‑bonding or hydrophobic interactions with target protein sub‑pockets that the ethyl homolog cannot access.

Medicinal Chemistry Structure–Activity Relationship Lead Optimization Imidazole Scaffold Design

Purity Specification Comparison: Vendors Offer ≥98% Purity for the Propyl‑Linker Compound, Matching or Exceeding the Ethyl‑Linker Analog

The target compound (CAS 1221342-61-5) is commercially available at purities of ≥98% (NLT 98%) from suppliers such as MolCore and Leyan, and at 95.0% from Fluorochem . The ethyl‑linker analog (CAS 1221342-07-9) is offered at comparable purities of 95.0%–98.0% from the same vendor network . This parity in available purity grades means the propyl‑linker compound does not impose a quality penalty relative to its closest homolog. Procurement decisions can therefore be made primarily on structural fit‑for‑purpose rather than on purity constraints.

Chemical Procurement Quality Control Research-Grade Standards Imidazole Synthesis

Class‑Level Evidence: The 2‑Methanesulfonyl Imidazole Pharmacophore Confers Low‑Micromolar to Nanomolar Potency Against p38 MAP Kinase and Pro‑Inflammatory Cytokines

Although no published bioassay data exist for the specific compound CAS 1221342-61-5, the 2‑methanesulfonyl‑substituted imidazole chemotype is firmly associated with p38 MAP kinase inhibition and suppression of pro‑inflammatory cytokine release. In the foundational study by Laufer et al. (2002), 2‑sulfonyl‑substituted imidazole analog 2q inhibited p38 with an IC₅₀ of 0.63 μM, TNF‑α release with an IC₅₀ of 0.90 μM, and IL‑1β release with an IC₅₀ of 0.04 μM—representing a 6‑ to 10‑fold potency improvement over the benzylsulfanyl lead 2b (p38 IC₅₀ = 4.0 μM) [1]. In a related tetrasubstituted imidazole series, N‑1 optimization produced compound 9b with a p38 IC₅₀ of 0.218 μM [2]. Separately, 1‑benzyl‑2‑(methylsulfonyl)‑1H‑imidazole derivative 5b demonstrated selective COX‑2 inhibition with an IC₅₀ of 0.71 μM and a selectivity index of 115 over COX‑1 [3]. These data establish that the 2‑methanesulfonyl pharmacophore, when combined with appropriate N‑1 and C‑4/C‑5 substituents, reliably delivers potent enzyme and cellular activity. The target compound retains the identical 2‑methanesulfonyl‑imidazole‑5‑methanol core and may therefore be expected to engage similar biological targets, though direct quantitative extrapolation is not warranted without confirmatory testing.

Kinase Inhibition Anti-Inflammatory Cytokine Suppression p38 MAPK Immunology

Physicochemical Differentiation: Predicted pKa and logP Values Support Distinct Solubility and Permeability Profiles Versus the Ethyl‑Linker Homolog

The target compound has a predicted pKa of 13.93 ± 0.10 (attributed to the hydroxymethyl group), a predicted density of 1.21 ± 0.1 g/cm³, and a predicted boiling point of 473.5 ± 55.0 °C . While analogous predicted data for the ethyl‑linker homolog (CAS 1221342-07-9) are not consolidated in a single public source, the additional methylene unit and higher molecular weight of the target compound are expected to increase logP by approximately 0.5 units based on standard fragment‑based calculations (the Hansch π value for a methylene group is ~0.5) [1]. The tertiary amine in the diethylamino terminus (typical pKa ~9–10 for aliphatic tertiary amines) confers pH‑dependent ionization that can be exploited for salt formation or solubility modulation in biological assay media. These physicochemical differences, while modest individually, may translate into measurable differences in membrane permeability, protein binding, and metabolic stability in cellular or in vivo models, consistent with the broader observation that N‑1 alkyl chain modifications in imidazole scaffolds affect both potency and drug‑like properties [2].

ADME Prediction Drug-Likeness Physicochemical Profiling Lead Selection

Optimal Research and Industrial Application Scenarios for {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Based on Quantitative Evidence


N‑1 Linker SAR Exploration in p38 MAP Kinase or Cytokine Inhibitor Lead Optimization Programs

For medicinal chemistry teams systematically varying the N‑1 side chain of 2‑sulfonylimidazole‑based inhibitors, this compound provides the critical three‑carbon (propyl) linker data point between the two‑carbon (ethyl) analog (CAS 1221342-07-9) and longer homologs . Published SAR in the tetrasubstituted imidazole class shows that N‑1 substituent modification can alter p38 IC₅₀ values by an order of magnitude (e.g., compound 9b achieved p38 IC₅₀ = 0.218 μM through N‑1 optimization) [1]. Procurement of both the ethyl‑ and propyl‑linker variants enables a direct matched‑pair comparison to deconvolute linker‑length contributions to potency, selectivity, and ADME properties within a single chemical series.

ABL�s Anti-Inflammatory or Immunomodulatory Screening Cascades Using the 2‑Methanesulfonyl Pharmacophore

The 2‑methanesulfonyl‑imidazole scaffold is validated across multiple anti‑inflammatory targets: p38 MAP kinase inhibition (IC₅₀ range 0.218–4.0 μM for close analogs), suppression of TNF‑α and IL‑1β release from human PBMCs, and selective COX‑2 inhibition (compound 5b IC₅₀ = 0.71 μM, selectivity index 115) [1]. This compound retains the identical 2‑methanesulfonyl‑imidazole‑5‑methanol core found in active analogs and can serve as a structurally tractable starting point for hit‑to‑lead or parallel synthesis campaigns targeting inflammatory, autoimmune, or oncology indications where cytokine modulation is therapeutically relevant. The hydroxymethyl group at the 5‑position further provides a synthetic handle for late‑stage diversification (e.g., esterification, etherification, or oxidation) [2].

Computational Docking and Molecular Dynamics Studies Requiring a Conformationally Flexible Imidazole Ligand

The propyl linker between the imidazole N‑1 and the diethylamino group introduces greater conformational flexibility compared to the ethyl‑linker homolog (one additional rotatable bond), which may allow the terminal tertiary amine to sample a wider range of interaction geometries within target protein binding pockets [1]. This property makes the compound particularly suitable for computational chemistry groups conducting induced‑fit docking, molecular dynamics simulations, or free‑energy perturbation (FEP) calculations to predict the optimal linker length for a given target. Docking studies on 1‑benzyl‑2‑(methylsulfonyl)‑imidazole derivatives have already demonstrated that the methylsulfonyl group can establish key hydrogen bonds with catalytic residues (e.g., Arg513 in COX‑2), providing a template for modeling the target compound’s binding pose [2].

Parallel Synthesis or Fragment‑Based Library Design with a Built‑In Diversity Point at the 5‑Hydroxymethyl Position

The 5‑hydroxymethyl substituent is a chemically accessible functional group amenable to rapid derivatization—including acylation, alkylation, oxidation to the aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic displacement—without disturbing the 2‑methanesulfonyl pharmacophore or the N‑1‑diethylaminopropyl side chain . This orthogonality allows the compound to function as a modular scaffold in parallel library synthesis, where the N‑1 and 5‑position substituents can be independently varied to explore three‑dimensional SAR around the imidazole core. Vendors supply the compound at ≥98% purity, which is adequate for direct use as a building block without additional purification in most parallel chemistry workflows [1].

Quote Request

Request a Quote for {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.